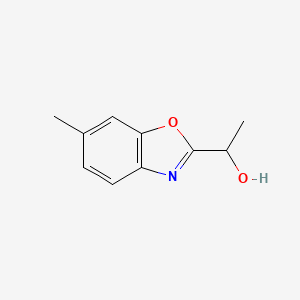
1H-Indole-3-carboxylic acid pyridin-3-ylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carboxylic acid pyridin-3-ylamide is a heterocyclic compound that features both pyridine and indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxylic acid pyridin-3-ylamide typically involves the reaction of 3-aminopyridine with indole-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-3-carboxylic acid pyridin-3-ylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Formation of N-(pyridin-3-yl)-1H-indole-3-carboxylic acid.
Reduction: Formation of N-(pyridin-3-yl)-1H-indole-3-amine.
Substitution: Formation of N-(pyridin-3-yl)-1H-indole-3-alkylcarboxamide.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-carboxylic acid pyridin-3-ylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carboxylic acid pyridin-3-ylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
- N-(pyridin-2-yl)-1H-indole-3-carboxamide
- N-(pyridin-4-yl)-1H-indole-3-carboxamide
- N-(pyridin-3-yl)-1H-indole-2-carboxamide
Comparison: 1H-Indole-3-carboxylic acid pyridin-3-ylamide is unique due to the position of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
Eigenschaften
Molekularformel |
C14H11N3O |
|---|---|
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
N-pyridin-3-yl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H11N3O/c18-14(17-10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,16H,(H,17,18) |
InChI-Schlüssel |
QFXNHHVIBNIDBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chloro-5-fluoropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B8542510.png)
![Propanamide,n-[3-[1-(1h-indol-7-ylmethyl)-4-piperidinyl]phenyl]-2-methyl-](/img/structure/B8542517.png)












